2-(Furan-3-yl)-1-tosylpiperidine
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Overview
Description
2-(Furan-3-yl)-1-tosylpiperidine is a chemical compound that features a furan ring attached to a piperidine ring, which is further substituted with a tosyl group The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-tosylpiperidine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Attachment of the Tosyl Group: The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base, such as pyridine.
Coupling of the Furan and Piperidine Rings: The final step involves coupling the furan ring with the tosylated piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-tosylpiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The piperidine ring can be reduced to form piperidines with different degrees of saturation.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated piperidines.
Substitution: Various substituted piperidines.
Scientific Research Applications
2-(Furan-3-yl)-1-tosylpiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-tosylpiperidine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues . The tosyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1-tosylpiperidine: Similar structure but with the furan ring attached at the 2-position.
2-(Thiophen-3-yl)-1-tosylpiperidine: Similar structure but with a thiophene ring instead of a furan ring.
2-(Pyridin-3-yl)-1-tosylpiperidine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-(Furan-3-yl)-1-tosylpiperidine is unique due to the specific positioning of the furan ring at the 3-position, which can influence its chemical reactivity and biological activity . The combination of the furan, piperidine, and tosyl groups provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C16H19NO3S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H19NO3S/c1-13-5-7-15(8-6-13)21(18,19)17-10-3-2-4-16(17)14-9-11-20-12-14/h5-9,11-12,16H,2-4,10H2,1H3 |
InChI Key |
NEYXNUSRQILDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=COC=C3 |
Origin of Product |
United States |
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